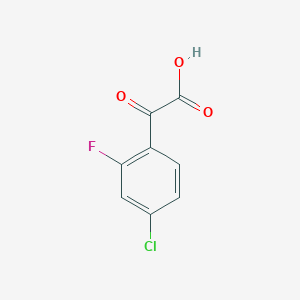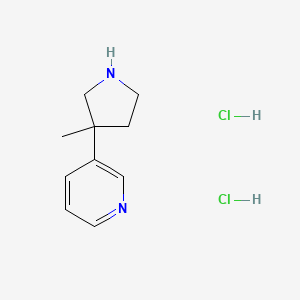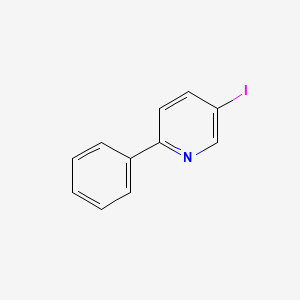
5-Iodo-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-phenylpyridine: is a chemical compound that belongs to the pyridine family. It is characterized by the presence of an iodine atom at the fifth position and a phenyl group at the second position of the pyridine ring. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-phenylpyridine typically involves the iodination of 2-phenylpyridine. One common method is the reaction of 2-phenylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenylpyridines.
Coupling Products: Biaryl compounds.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced phenylpyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-2-phenylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also employed in the design of bioactive molecules and pharmaceuticals.
Medicine: Its derivatives are investigated for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It is also utilized in the development of catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-phenylpyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Phenyl-5-chloropyridine: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.
Uniqueness: 5-Iodo-2-phenylpyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C11H8IN |
|---|---|
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
5-iodo-2-phenylpyridine |
InChI |
InChI=1S/C11H8IN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
UGYNHDUAFPZDHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)
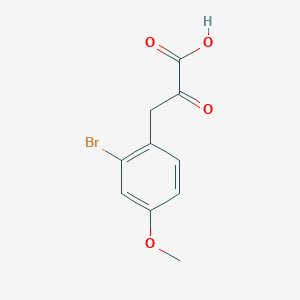
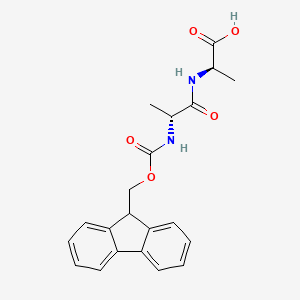

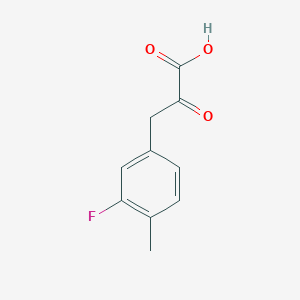
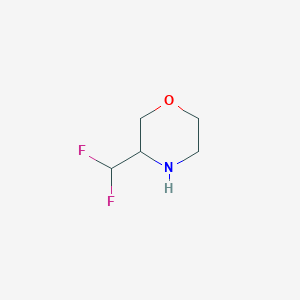


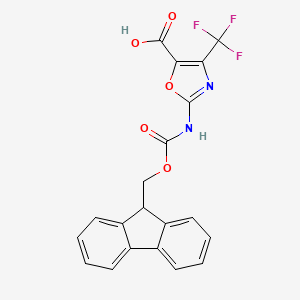
![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)
![1-[(Tert-butoxy)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B13538005.png)
